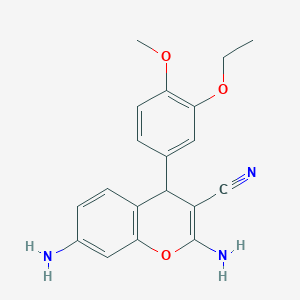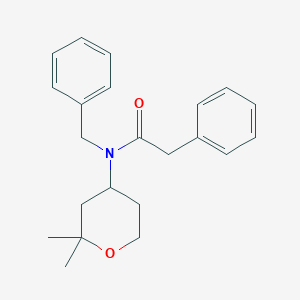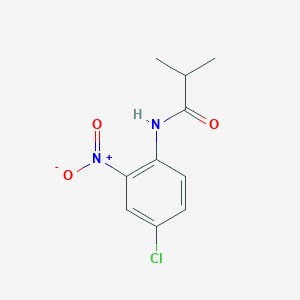
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide, also known as CNPMP, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide involves the cleavage of the amide bond by proteases. The resulting product is a yellow-colored compound that absorbs light at a wavelength of 405 nm. The rate of cleavage of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide by proteases can be measured spectrophotometrically, allowing the determination of the activity of proteases in biological samples.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has no known biochemical or physiological effects on its own. However, it is widely used as a substrate for the detection of protease activity in biological samples. The activity of proteases is important in various physiological processes, including digestion, blood clotting, and immune defense.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. It is also highly specific for proteases, allowing the detection of protease activity in complex biological samples. However, N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has some limitations. It is not suitable for the detection of proteases that do not cleave amide bonds. It is also not suitable for the detection of proteases that cleave amide bonds at a different position than the one found in N-(4-chloro-2-nitrophenyl)-2-methylpropanamide.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide in scientific research. One possible direction is the development of new substrates that can be used to detect protease activity with higher sensitivity and specificity. Another direction is the use of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide in the development of new drugs that target proteases involved in various diseases, including cancer and inflammation. Additionally, N-(4-chloro-2-nitrophenyl)-2-methylpropanamide can be used to study the role of proteases in various physiological processes, including aging and neurodegenerative diseases.
Conclusion:
In conclusion, N-(4-chloro-2-nitrophenyl)-2-methylpropanamide is a chemical compound that has various scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a substrate for the detection of protease activity and has several advantages for lab experiments. N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has no known biochemical or physiological effects on its own but is important for the detection of protease activity in biological samples. There are several future directions for the use of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide in scientific research, including the development of new substrates and the use of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide in the development of new drugs.
Synthesemethoden
The synthesis of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide involves the reaction of 4-chloro-2-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has various scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a substrate for the detection of protease activity. N-(4-chloro-2-nitrophenyl)-2-methylpropanamide is cleaved by proteases to release a yellow-colored product that can be detected spectrophotometrically. This assay is widely used to study the activity of various proteases, including serine proteases, cysteine proteases, and metalloproteases.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)10(14)12-8-4-3-7(11)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIVOOPTZMDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

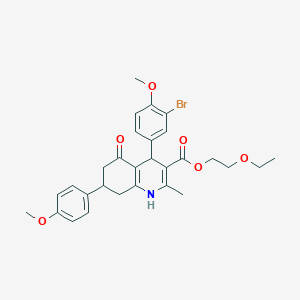
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
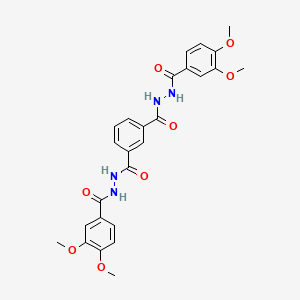
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)

![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4980065.png)
